1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the electrophilic 2,2-difluoroethylation of pyrazole derivatives using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Reduction of the nitro group: 1-(2,2-Difluoroethyl)-4-amino-1H-pyrazol-3-amine.
Substitution reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Materials Science: The difluoroethyl group imparts unique physicochemical properties, making the compound useful in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study the interactions of difluoroethylated molecules with biological systems.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance binding affinity and specificity by forming hydrogen bonds and increasing lipophilicity .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and applications.
1,3-Dehydroadamantane derivatives: These compounds have similar structural features and are used in similar applications in materials science and medicinal chemistry.
Uniqueness: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine is unique due to the combination of the difluoroethyl and nitro groups on the pyrazole ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C5H6F2N4O2 |
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Molecular Weight |
192.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H6F2N4O2/c6-4(7)2-10-1-3(11(12)13)5(8)9-10/h1,4H,2H2,(H2,8,9) |
InChI Key |
PCQCAQPZEYPQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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